molecular formula C17H24N6O B2803332 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-phenylpropanamide CAS No. 2034517-51-4

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-phenylpropanamide

Cat. No.: B2803332
CAS No.: 2034517-51-4
M. Wt: 328.42
InChI Key: WEUXCUDIMOEULT-UHFFFAOYSA-N
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Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-phenylpropanamide is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with dimethylamino groups and a phenylpropanamide moiety

Properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O/c1-22(2)16-19-14(20-17(21-16)23(3)4)12-18-15(24)11-10-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUXCUDIMOEULT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)CCC2=CC=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-phenylpropanamide typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with dimethylamine under controlled conditions. This reaction results in the formation of 4,6-bis(dimethylamino)-1,3,5-triazine.

    Attachment of the Phenylpropanamide Moiety: The next step involves the reaction of 4,6-bis(dimethylamino)-1,3,5-triazine with 3-phenylpropanoic acid or its derivatives in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, resulting in the formation of substituted triazine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as amines, thiols; reactions conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Oxidized triazine derivatives.

    Reduction: Reduced triazine derivatives.

    Substitution: Substituted triazine compounds with various functional groups.

Scientific Research Applications

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-phenylpropanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-phenylpropanamide involves its interaction with specific molecular targets. The triazine ring can interact with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity or receptor binding. The phenylpropanamide moiety may contribute to the compound’s ability to penetrate cellular membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    4,6-bis(dimethylamino)-1,3,5-triazine: A simpler triazine derivative without the phenylpropanamide moiety.

    N-(4,6-dimethylamino-1,3,5-triazin-2-yl)-3-phenylpropanamide: A similar compound with different substitution patterns on the triazine ring.

Uniqueness

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-phenylpropanamide is unique due to the combination of the triazine ring and the phenylpropanamide moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Biological Activity

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-phenylpropanamide is a synthetic compound that has garnered attention due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazine ring substituted with dimethylamino groups and a phenylpropanamide moiety. Its molecular formula is C15H20N6C_{15}H_{20}N_6 with a molecular weight of approximately 343.435g/mol343.435\,g/mol. The structural complexity allows for diverse interactions with biological targets, making it a candidate for pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This interaction can lead to modulation of enzymatic pathways, which may result in:

  • Inhibition of Enzymatic Activity: The compound may inhibit certain enzymes involved in metabolic processes.
  • Activation of Receptors: It can activate receptors that play crucial roles in cellular signaling pathways.

These mechanisms suggest potential applications in medicinal chemistry and therapeutic development.

Cytotoxicity and Pharmacological Effects

Research indicates that compounds with similar structural features often exhibit significant pharmacological properties. For instance, studies have shown that derivatives of triazine compounds can demonstrate cytotoxic effects against various cancer cell lines. The specific cytotoxicity profile of this compound remains to be fully characterized but is anticipated based on related compounds.

Case Studies

  • Study on Enzyme Inhibition:
    • A study investigated the inhibitory effects of triazine derivatives on specific enzymes involved in cancer metabolism. Results indicated that these compounds could effectively reduce enzyme activity by binding at the active site.
  • Receptor Activation:
    • Another research focused on the interaction of similar triazine compounds with G-protein coupled receptors (GPCRs). The findings suggested that these compounds could act as agonists or antagonists depending on their structural modifications.

Comparative Analysis with Related Compounds

Compound NameStructureNotable Features
4,6-bis(dimethylamino)-1,3,5-triazineTriazine ring with dimethylamine groupsIntermediate for synthesis
3-(dimethylamino)benzamideBenzamide structureCommon amide functionality
N-(4,6-dimethylamino-1,3,5-triazin-2-yl)-3-aminobenzamideSimilar triazine and amide structurePotentially different biological activity

This table highlights the structural similarities and differences among related compounds that may influence their biological activities.

Research Applications

This compound has potential applications in various fields:

  • Medicinal Chemistry: As a lead compound for drug development targeting specific diseases.
  • Biochemical Probes: To study enzyme interactions and cellular pathways.
  • Agricultural Science: Investigated for potential use as herbicides or pesticides due to its chemical reactivity.

Q & A

Q. What are the optimal synthetic routes and reaction condition optimizations for N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-phenylpropanamide?

  • Methodological Answer : A stepwise approach is recommended:
  • Step 1 : Functionalize the triazine core by introducing dimethylamino groups via nucleophilic substitution under controlled pH (7-9) and temperature (60-80°C) .
  • Step 2 : Couple the modified triazine with 3-phenylpropanamide using a methylene linker. Microwave-assisted synthesis (100-120°C, 30-60 min) improves yield by 15-20% compared to conventional heating .
  • Optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) and catalysts like DMAP to enhance reaction efficiency. Monitor purity via HPLC and adjust stoichiometry to minimize byproducts .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and linker integration. Key signals: δ 2.8-3.1 ppm (dimethylamino protons), δ 7.2-7.5 ppm (phenyl protons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺: ~380-400 Da) and detect impurities .
  • X-ray Crystallography : Resolve crystal lattice parameters (e.g., bond angles: 117-121° for triazine ring) to validate 3D conformation .

Advanced Research Questions

Q. How do structural variations in the triazine ring impact physicochemical properties and target binding?

  • Methodological Answer :
  • Substituent Effects : Replace dimethylamino groups with morpholino or piperidinyl groups to alter electron density. Computational modeling (DFT) predicts changes in dipole moments (Δμ = 1.5-2.0 D) and solubility (logP shifts by ±0.5) .
  • Binding Studies : Surface plasmon resonance (SPR) assays show dimethylamino groups enhance hydrogen bonding with biological targets (Kd improvements of ~30% compared to unsubstituted triazines) .

Q. What experimental strategies resolve discrepancies in bioactivity data across studies?

  • Methodological Answer :
  • Purity Validation : Use orthogonal techniques (e.g., TLC, elemental analysis) to rule out impurities (>98% purity required for reproducible IC50 values) .
  • Assay Standardization : Normalize cell-based assays (e.g., fixed incubation times, serum-free media) to reduce variability. For example, discrepancies in antimicrobial IC50 (e.g., 12 µM vs. 25 µM) may arise from differences in bacterial strain viability protocols .

Q. How can crystallographic data inform the design of derivatives with enhanced stability?

  • Methodological Answer :
  • Crystal Packing Analysis : Identify intermolecular interactions (e.g., hydrogen bonds between triazine N and water molecules, d = 2.6-2.8 Å) that stabilize the lattice. Derivatives with bulkier substituents (e.g., isopropyl) reduce solvent-accessible surface area, improving thermal stability (Tm increases by 10-15°C) .
  • Dynamic Light Scattering (DLS) : Correlate hydrodynamic radius (Rh) with aggregation tendencies in aqueous buffers .

Data Contradiction Analysis

Q. Why do solubility predictions (e.g., logS) from computational models conflict with experimental data?

  • Methodological Answer :
  • Parameter Adjustments : Computational models often underestimate the impact of crystalline polymorphism. Experimentally measure solubility in buffered solutions (pH 4-8) and refine force fields using COSMO-RS simulations to account for crystal packing effects .
  • Hygroscopicity Testing : Moisture absorption (e.g., 5-10% weight gain at 75% RH) can artificially inflate solubility readings. Use Karl Fischer titration to control water content .

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